UNC7096

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C61H87N7O18S |

|---|---|

Molecular Weight |

1238.4 g/mol |

IUPAC Name |

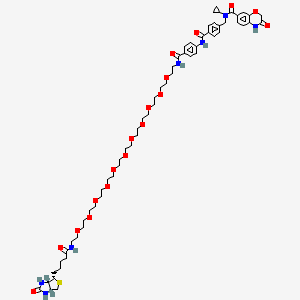

N-[[4-[[4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide |

InChI |

InChI=1S/C61H87N7O18S/c69-55(4-2-1-3-54-57-52(44-87-54)66-61(74)67-57)62-17-19-75-21-23-77-25-27-79-29-31-81-33-35-83-37-39-85-40-38-84-36-34-82-32-30-80-28-26-78-24-22-76-20-18-63-58(71)46-9-12-49(13-10-46)64-59(72)47-7-5-45(6-8-47)42-68(50-14-15-50)60(73)48-11-16-51-53(41-48)86-43-56(70)65-51/h5-13,16,41,50,52,54,57H,1-4,14-15,17-40,42-44H2,(H,62,69)(H,63,71)(H,64,72)(H,65,70)(H2,66,67,74)/t52-,54-,57-/m0/s1 |

InChI Key |

JXTDBIVBSAFNBJ-PLCURSASSA-N |

Isomeric SMILES |

C1CC1N(CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)C(=O)C6=CC7=C(C=C6)NC(=O)CO7 |

Canonical SMILES |

C1CC1N(CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)C(=O)C6=CC7=C(C=C6)NC(=O)CO7 |

Origin of Product |

United States |

Foundational & Exploratory

UNC7096: A Technical Guide to a High-Affinity Probe for the NSD2-PWWP1 Domain

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC7096 is a specialized, biotin-labeled chemical probe designed for the study of epigenetic regulator proteins. Specifically, it acts as a high-affinity reagent for the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1. By selectively binding to this domain, this compound serves as a critical tool for researchers investigating the biological functions and therapeutic potential of NSD2, a histone methyltransferase implicated in various cancers. This technical guide provides a comprehensive overview of this compound, its mechanism of action, experimental protocols for its use, and its role in the broader context of NSD2 signaling pathways.

Introduction to this compound

This compound is a biotinylated affinity reagent characterized by its high binding affinity to the NSD2-PWWP1 domain.[1] Structurally, it is a derivative of UNC6934, where a phenyl ring replaces a pyrimidine ring, and a biotin molecule is introduced at the para position of the phenyl ring.[1] This biotin tag enables the use of this compound in various affinity-based experimental techniques, such as protein pull-downs, to isolate and identify proteins that interact with the NSD2-PWWP1 domain.[1]

The primary target of this compound is the PWWP1 domain of NSD2. The PWWP domain is a conserved motif found in many chromatin-associated proteins that recognizes and binds to methylated histone tails, thereby playing a crucial role in the recruitment and stabilization of these proteins on chromatin. The NSD2-PWWP1 domain specifically recognizes histone H3 dimethylated at lysine 36 (H3K36me2).

Mechanism of Action

The mechanism of action of this compound is centered on its ability to competitively inhibit the interaction between the NSD2-PWWP1 domain and its natural ligand, the H3K36me2 mark on nucleosomes.[1] this compound achieves this by occupying the methyl-lysine binding pocket within the NSD2-PWWP1 domain.[1] This binding is highly specific and is stabilized by the formation of hydrogen bonds and a distinct aromatic cage structure.[1] By blocking the NSD2-PWWP1/H3K36me2 interaction, this compound effectively displaces NSD2 from its chromatin binding sites, allowing for the study of the functional consequences of this displacement.

Quantitative Data

The binding affinity of this compound and its parent compound, UNC6934, for the NSD2-PWWP1 domain has been quantitatively determined. This data is crucial for designing experiments and interpreting results.

| Compound | Target Domain | Binding Affinity (Kd) | Method |

| This compound | NSD2-PWWP1 | 46 nM | Not specified in the provided results |

| UNC6934 | NSD2-PWWP1 | 91 ± 8 nM | Surface Plasmon Resonance (SPR) |

Table 1: Binding affinities of this compound and UNC6934 for the NSD2-PWWP1 domain.

Experimental Protocols

Chemoproteomics Pull-Down Assay using this compound

This protocol describes the use of this compound to capture and identify proteins that interact with the NSD2-PWWP1 domain from cell lysates.

Materials:

-

KMS-11 multiple myeloma cells (or other relevant cell line)

-

High-salt lysis buffer (20 mM HEPES pH 7.5, 350 mM KCl, 1% Triton X-100, protease inhibitors)

-

Low-salt wash buffer (10 mM Tris-HCl pH 7.9, 100 mM NaCl, 0.1% NP-40)

-

This compound (biotinylated probe)

-

Streptavidin-coated magnetic beads (e.g., Dynabeads M-270)

-

Mass spectrometry grade trypsin

-

Ammonium bicarbonate (50 mM)

Procedure:

-

Cell Lysis:

-

Wash cultured cells twice with ice-cold 1x PBS.

-

Lyse the cells by resuspending in high-salt lysis buffer.

-

Pass the lysate through a 25-gauge needle five times.

-

Incubate on ice for 20 minutes.

-

Clarify the lysate by centrifugation at 18,000 x g for 20 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Bead Preparation:

-

Wash streptavidin-coated magnetic beads three times with low-salt wash buffer.

-

Incubate the beads with 1 µM this compound for 1 hour at 4°C with rotation.

-

Remove unbound this compound by washing the beads three times with low-salt buffer.

-

-

Protein Pull-Down:

-

Dilute the cleared cell lysate to a final concentration of 150 mM KCl and 0.4% Triton X-100 with 20 mM HEPES pH 7.5 containing fresh protease inhibitors.

-

For competitive binding experiments, pre-incubate the lysate with a competitor compound (e.g., UNC6934) or DMSO control for 1 hour at 4°C.

-

Add the this compound-bound beads to the lysate and incubate for 1 hour at 4°C with rotation.

-

-

Washing and Elution:

-

Wash the beads three times with low-salt wash buffer.

-

Wash the beads twice with 50 mM ammonium bicarbonate.

-

-

On-Bead Digestion for Mass Spectrometry:

-

Perform on-bead digestion by adding trypsin and incubating overnight at 37°C.

-

Collect the supernatant containing the digested peptides.

-

Analyze the peptides by LC-MS/MS.

-

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

While a specific protocol for this compound is not detailed in the provided search results, a general SPR protocol can be adapted to determine its binding kinetics to the NSD2-PWWP1 domain.

Principle: SPR measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for real-time, label-free analysis of biomolecular interactions.

General Procedure:

-

Immobilization: Covalently attach the purified NSD2-PWWP1 protein (ligand) to the sensor chip surface.

-

Binding: Flow different concentrations of this compound (analyte) over the sensor chip surface.

-

Dissociation: Flow buffer over the surface to measure the dissociation of this compound from the NSD2-PWWP1 domain.

-

Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

NSD2 Signaling and Biological Context

NSD2 is a histone methyltransferase that plays a critical role in regulating gene expression by catalyzing the di-methylation of histone H3 at lysine 36 (H3K36me2). This histone mark is generally associated with actively transcribed genes. Dysregulation of NSD2 activity, often through overexpression due to chromosomal translocations (e.g., t(4;14) in multiple myeloma), is implicated in the pathogenesis of various cancers.

NSD2 is involved in several signaling pathways that contribute to oncogenesis, including:

-

PKCα/PI3K/Akt Pathway: In t(4;14) multiple myeloma, NSD2 can activate Protein Kinase C alpha (PKCα), which in turn activates the PI3K/Akt signaling pathway. This leads to metabolic reprogramming and resistance to therapies like lenalidomide.

-

TGF-β Signaling: NSD2 has been shown to regulate the TGF-β signaling pathway, which can influence cancer cell metastasis.

-

DNA Damage Response: NSD2 is recruited to sites of DNA double-strand breaks and is involved in the DNA damage response pathway.

By using this compound to probe the interactions of the NSD2-PWWP1 domain, researchers can further elucidate the specific roles of NSD2 in these and other signaling pathways.

Synthesis of this compound

Conclusion

This compound is a valuable and highly specific chemical probe for the NSD2-PWWP1 domain. Its high affinity and biotin tag make it an indispensable tool for researchers studying the role of NSD2 in gene regulation, cancer biology, and other physiological and pathological processes. The experimental protocols and signaling pathway information provided in this guide offer a foundation for the effective application of this compound in advancing our understanding of this important epigenetic regulator. Further research utilizing this probe will likely uncover novel aspects of NSD2 biology and may lead to the development of new therapeutic strategies for NSD2-driven diseases.

References

UNC7096: A Biotinylated Affinity Reagent for Probing NSD2-PWWP1 Function

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Receptor Binding SET Domain Containing Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that plays a critical role in chromatin regulation and is implicated in various cancers, including multiple myeloma.[1][2] NSD2 possesses multiple functional domains, including a catalytic SET domain responsible for the dimethylation of histone H3 at lysine 36 (H3K36me2), and several reader domains that recognize specific histone modifications and DNA structures.[1][3] Among these is the N-terminal PWWP1 domain, which specifically binds to H3K36me2-marked nucleosomes, an interaction crucial for stabilizing NSD2 on chromatin.[1][4] The development of chemical tools to investigate the function of specific NSD2 domains is of high interest for both basic research and drug discovery.

This technical guide focuses on UNC7096, a biotinylated chemical probe derived from the potent and selective NSD2-PWWP1 inhibitor, UNC6934.[1] this compound serves as a high-affinity reagent for the affinity purification and study of the NSD2-PWWP1 domain and its interactions. This document provides a comprehensive overview of this compound, including its binding properties, and detailed protocols for its application in key biochemical and cellular assays.

Data Presentation

The following tables summarize the quantitative data for this compound and its parent compound, UNC6934, providing a clear comparison of their biochemical and cellular activities.

Table 1: Biochemical Binding Affinity and Inhibitory Activity

| Compound | Target | Assay | Kd (nM) | IC50 (nM) |

| This compound | NSD2-PWWP1 | Surface Plasmon Resonance (SPR) | 46 | - |

| UNC6934 | NSD2-PWWP1 | Surface Plasmon Resonance (SPR) | 91 ± 8 | - |

| UNC6934 | NSD2-PWWP1 vs. H3K36me2 nucleosome | AlphaScreen | - | 104 ± 13 |

| UNC7145 (Negative Control) | NSD2-PWWP1 vs. H3K36me2 nucleosome | AlphaScreen | - | No measurable effect |

Table 2: Cellular Target Engagement

| Compound | Assay | Cell Line | EC50 (µM) |

| UNC6934 | NanoBRET PPI Assay (NSD2-PWWP1–NanoLuc / Histone H3.3–HaloTag) | U2OS | 1.23 ± 0.25 |

| UNC7145 (Negative Control) | NanoBRET PPI Assay (NSD2-PWWP1–NanoLuc / Histone H3.3–HaloTag) | U2OS | No measurable effect |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Affinity Purification of NSD2 from Cell Lysates using this compound

This protocol describes the use of this compound to selectively pull down endogenous NSD2 from whole-cell lysates.

Materials:

-

KMS-11 whole-cell lysates

-

This compound

-

UNC6934 (for competition)

-

UNC7145 (negative control, for competition)

-

Streptavidin-coated magnetic beads

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Magnetic rack

Procedure:

-

Lysate Preparation: Prepare whole-cell lysates from KMS-11 cells using a suitable lysis buffer. Determine the protein concentration of the lysate.

-

Bead Preparation: Resuspend streptavidin-coated magnetic beads and wash them three times with wash buffer according to the manufacturer's instructions.

-

Binding of this compound to Beads: Incubate the washed streptavidin beads with this compound (concentration to be optimized, e.g., 1-5 µM) in lysis buffer for 1 hour at 4°C with gentle rotation to allow for efficient binding.

-

Washing: After incubation, wash the this compound-bound beads three times with wash buffer to remove any unbound probe.

-

Affinity Pulldown:

-

Pre-clear the whole-cell lysate by incubating it with unconjugated streptavidin beads for 30 minutes at 4°C.

-

For competition experiments, pre-incubate the pre-cleared lysate with an excess of UNC6934 (e.g., 20 µM) or the negative control UNC7145 for 1 hour at 4°C.[1]

-

Add the pre-cleared (and pre-incubated for competition) lysate to the this compound-bound beads.

-

Incubate for 2-4 hours at 4°C with gentle rotation to allow for the capture of NSD2.

-

-

Washing: After incubation, wash the beads with the captured proteins three to five times with wash buffer to remove non-specific binders.

-

Elution: Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Analysis: The eluted proteins are now ready for analysis by Western blotting.

Western Blotting for NSD2 Detection

This protocol outlines the detection of NSD2 in the eluted fractions from the affinity purification experiment.

Materials:

-

Eluted protein samples from the affinity purification

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-NSD2 antibody

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

SDS-PAGE: Load the eluted protein samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-NSD2 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol details the determination of the binding affinity and kinetics of this compound to the NSD2-PWWP1 domain.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Recombinant NSD2-PWWP1 protein

-

This compound

-

Running buffer (e.g., HBS-EP buffer)

-

Immobilization reagents (e.g., EDC/NHS)

Procedure:

-

Chip Preparation and Ligand Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxymethylated dextran surface of the sensor chip using a mixture of EDC and NHS.

-

Immobilize the recombinant NSD2-PWWP1 protein onto the chip surface via amine coupling to the desired response unit (RU) level.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Analyte Binding Measurement:

-

Prepare a dilution series of this compound in running buffer.

-

Inject the different concentrations of this compound over the immobilized NSD2-PWWP1 surface and a reference flow cell (without immobilized protein or with an irrelevant protein).

-

Monitor the association and dissociation phases in real-time.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

AlphaScreen Assay for Inhibition of NSD2-PWWP1/H3K36me2 Interaction

This protocol describes a proximity-based assay to measure the ability of compounds to disrupt the interaction between NSD2-PWWP1 and H3K36me2-containing nucleosomes.

Materials:

-

AlphaScreen-compatible microplates

-

His-tagged recombinant NSD2-PWWP1

-

Biotinylated H3K36me2-containing designer nucleosomes (dNucs)

-

Nickel Chelate AlphaScreen Acceptor beads

-

Streptavidin AlphaScreen Donor beads

-

Assay buffer

-

UNC6934 (as a positive control for inhibition)

-

UNC7145 (as a negative control)

Procedure:

-

Reagent Preparation: Prepare dilutions of His-tagged NSD2-PWWP1, biotinylated H3K36me2 dNucs, and test compounds (including UNC6934 and UNC7145) in assay buffer.

-

Assay Assembly:

-

Add the test compounds to the microplate wells.

-

Add the His-tagged NSD2-PWWP1 and biotinylated H3K36me2 dNucs to the wells and incubate to allow for interaction.

-

Add the Nickel Chelate AlphaScreen Acceptor beads and incubate to allow binding to the His-tagged protein.

-

In subdued light, add the Streptavidin AlphaScreen Donor beads and incubate to allow binding to the biotinylated nucleosomes.

-

-

Signal Detection: Read the plate on an AlphaScreen-compatible plate reader. The excitation is at 680 nm and emission is detected between 520-620 nm.

-

Data Analysis: The signal generated is proportional to the extent of the NSD2-PWWP1/H3K36me2 interaction. Inhibition is observed as a decrease in the AlphaScreen signal. Calculate IC50 values from the dose-response curves.

NanoBRET Assay for Cellular Target Engagement

This protocol outlines a live-cell assay to quantify the engagement of a compound with the NSD2-PWWP1 domain inside cells.

Materials:

-

U2OS cells

-

Plasmids encoding NSD2-PWWP1-NanoLuc fusion and Histone H3.3-HaloTag fusion

-

Transfection reagent

-

HaloTag NanoBRET 618 Ligand (fluorescent tracer)

-

NanoBRET Nano-Glo Substrate

-

UNC6934 (as a positive control for target engagement)

-

UNC7145 (as a negative control)

Procedure:

-

Cell Transfection: Co-transfect U2OS cells with the plasmids encoding the NSD2-PWWP1-NanoLuc donor and the Histone H3.3-HaloTag acceptor.

-

Cell Plating: After transfection, plate the cells in an appropriate assay plate.

-

Compound Treatment: Treat the cells with a serial dilution of the test compounds (including UNC6934 and UNC7145) and incubate.

-

Tracer and Substrate Addition: Add the HaloTag NanoBRET 618 Ligand to the cells, followed by the NanoBRET Nano-Glo Substrate.

-

BRET Measurement: Measure the donor emission at 460 nm and the acceptor emission at >600 nm using a BRET-compatible plate reader.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Compound binding to NSD2-PWWP1 will displace the tracer, leading to a decrease in the BRET signal. Determine the EC50 values from the dose-response curves.

Mandatory Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows described in this guide.

Caption: NSD2-PWWP1 Signaling and Inhibition.

Caption: Affinity Purification Workflow for NSD2.

Caption: AlphaScreen Assay Principle.

References

- 1. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PMC [pmc.ncbi.nlm.nih.gov]

The Role of UNC7096 in Elucidating Protein Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of UNC7096, a biotinylated chemical probe, and its application in the study of protein-protein interactions, with a specific focus on the NSD2-PWWP1 domain. This document details the mechanism of action of this compound, presents relevant quantitative data, outlines a comprehensive experimental protocol for its use in affinity purification-mass spectrometry (AP-MS), and discusses the broader context of the NSD2 interactome and its associated signaling pathways.

Introduction to this compound: A High-Affinity Probe for the NSD2-PWWP1 Domain

This compound is a potent and specific biotinylated affinity reagent designed to target the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1. The NSD2 protein is a histone methyltransferase that plays a crucial role in chromatin regulation and gene expression. Its PWWP1 domain is a "reader" module that specifically recognizes and binds to histone H3 tails dimethylated at lysine 36 (H3K36me2). This interaction is critical for the localization and function of NSD2 on chromatin.

This compound was developed from its precursor, UNC6934, by replacing a pyrimidine ring with a phenyl ring and incorporating a biotin moiety.[1] This modification allows for the high-affinity capture of the NSD2-PWWP1 domain and its associated protein complexes. By occupying the methyl-lysine binding pocket of the PWWP1 domain, this compound effectively blocks the natural interaction between NSD2 and nucleosomal H3K36me2.[1] This makes this compound an invaluable tool for identifying proteins that associate with the NSD2-PWWP1 domain, thereby providing insights into the composition and dynamics of NSD2-containing protein complexes.

Quantitative Data

The following table summarizes the available quantitative data for this compound and its precursor, UNC6934, which lacks the biotin tag but provides context for the binding affinity of the core chemical scaffold.

| Compound | Target Domain | Binding Affinity (Kd) | Assay Method | Reference |

| This compound | NSD2-PWWP1 | 46 nM | Not specified | [1] |

| UNC6934 | NSD2-PWWP1 | 91 ± 8 nM | Surface Plasmon Resonance (SPR) |

Experimental Protocols

This section provides a detailed methodology for utilizing this compound to isolate and identify interacting proteins from cell lysates using affinity purification followed by mass spectrometry (AP-MS). This protocol is a composite based on established methods for biotin-streptavidin pull-downs and proteomic analysis.

Affinity Purification of NSD2-PWWP1 Interacting Proteins using this compound

Objective: To capture the NSD2-PWWP1 domain and its interacting partners from cell lysate using this compound.

Materials:

-

Cells expressing endogenous or over-expressed NSD2.

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors just before use.

-

Wash Buffer 1: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40.

-

Wash Buffer 2: 50 mM Tris-HCl pH 7.4, 500 mM NaCl, 1 mM EDTA, 0.1% NP-40.

-

Wash Buffer 3: 50 mM Tris-HCl pH 7.4.

-

Elution Buffer: 2% SDS, 50 mM Tris-HCl pH 7.4, 10 mM DTT.

-

Streptavidin-conjugated magnetic beads.

-

This compound.

-

Control compound (e.g., biotin).

Procedure:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in ice-cold Lysis Buffer for 30 minutes with gentle rotation at 4°C.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA).

-

-

Incubation with this compound:

-

Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with Lysis Buffer.

-

Add this compound to the lysate at a final concentration of 1-5 µM. For a negative control, add an equimolar amount of free biotin.

-

Incubate for 1-2 hours at 4°C with gentle rotation.

-

-

Capture with Streptavidin Beads:

-

Equilibrate the required volume of streptavidin magnetic beads by washing three times with Lysis Buffer.

-

Add the equilibrated beads to the lysate-UNC7096 mixture.

-

Incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated this compound-protein complexes to bind to the beads.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads sequentially with:

-

2 x 1 mL of Wash Buffer 1.

-

2 x 1 mL of Wash Buffer 2.

-

2 x 1 mL of Wash Buffer 3.

-

-

Perform each wash for 5 minutes at 4°C with gentle rotation.

-

-

Elution:

-

After the final wash, remove all residual buffer.

-

Add 50-100 µL of Elution Buffer to the beads.

-

Incubate at 95°C for 10 minutes to elute the captured proteins.

-

Pellet the beads and collect the supernatant containing the eluted proteins.

-

Sample Preparation for Mass Spectrometry

Objective: To prepare the eluted proteins for analysis by mass spectrometry.

Procedure:

-

Reduction and Alkylation:

-

Add DTT to the eluate to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

-

Cool to room temperature and add iodoacetamide to a final concentration of 55 mM. Incubate in the dark for 20 minutes.

-

-

Protein Precipitation:

-

Precipitate the proteins by adding 4 volumes of ice-cold acetone and incubating at -20°C overnight.

-

Pellet the proteins by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and air-dry the protein pellet.

-

-

Tryptic Digestion:

-

Resuspend the protein pellet in 50 mM ammonium bicarbonate.

-

Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.

-

Incubate overnight at 37°C.

-

-

Peptide Cleanup:

-

Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

-

Desalt and concentrate the peptides using C18 ZipTips or equivalent.

-

Elute the peptides in a solution of 50% acetonitrile and 0.1% TFA.

-

Dry the peptides in a vacuum centrifuge.

-

-

Mass Spectrometry Analysis:

-

Resuspend the dried peptides in 0.1% formic acid.

-

Analyze the peptide mixture by LC-MS/MS on a high-resolution mass spectrometer.

-

Identify proteins using a suitable database search engine (e.g., Mascot, Sequest) and a human protein database.

-

Perform quantitative analysis to identify proteins enriched in the this compound pull-down compared to the biotin control.

-

Visualizations

Experimental Workflow

References

Probing the NSD2-PWWP1 Interaction: A Technical Guide to the Binding Affinity of UNC7096

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of UNC7096, a biotinylated chemical probe, to the PWWP1 domain of Nuclear Receptor Binding SET Domain Protein 2 (NSD2). NSD2 is a histone methyltransferase implicated in various cancers, making it a critical target for therapeutic development. The PWWP1 domain of NSD2 plays a crucial role in recognizing dimethylated histone H3 at lysine 36 (H3K36me2), a key epigenetic mark. Understanding the interaction between small molecules like this compound and the NSD2-PWWP1 domain is paramount for the development of novel cancer therapies.

Quantitative Binding Affinity Data

The binding affinity of this compound and its parent compounds for the NSD2-PWWP1 domain has been quantitatively assessed using biophysical techniques. The dissociation constant (Kd) serves as a primary metric for quantifying the strength of this interaction.

| Compound | Method | Binding Affinity (Kd) |

| This compound | Surface Plasmon Resonance (SPR) | 46 nM[1][2] |

| UNC6934 | Surface Plasmon Resonance (SPR) | 91 ± 8 nM[2] |

| MR837 | Surface Plasmon Resonance (SPR) | 3.4 ± 0.4 µM[1] |

| MRT866 | Surface Plasmon Resonance (SPR) | 349 ± 19 nM[1] |

| Bifunctional Compounds (UNC6934 derivatives) | Surface Plasmon Resonance (SPR) | 10 to 60 nM[3] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the binding of this compound to the NSD2-PWWP1 domain.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions.

Objective: To determine the binding kinetics and affinity (Kd) of this compound to the NSD2-PWWP1 domain.

Methodology:

-

Immobilization: The NSD2-PWWP1 domain was immobilized on a CM5 sensor chip flow cell.[1][4] Another flow cell was left empty to serve as a reference for subtracting non-specific binding.[1]

-

Analyte Preparation: this compound and other compounds were prepared in a buffer containing 0.5% DMSO.[1][4] For UNC6934 and its negative control, UNC7145, a dilution series was prepared starting from a highest concentration of 2 µM with a dilution factor of 0.33 to yield five concentrations.[1]

-

Binding Analysis: The binding experiments were performed using single-cycle kinetics.[1][4] The analyte was injected over the sensor chip surface at a flow rate of 75 μl/min with a contact time of 60 seconds, followed by a dissociation time of 120 seconds.[1][4]

-

Data Analysis: The resulting sensorgrams, which show the change in response units over time, were fitted to a kinetic model to determine the association (ka) and dissociation (kd) rate constants. The dissociation constant (Kd) was then calculated from these kinetic values.[1][4] Steady-state responses were also fitted to a 1:1 binding model.[1][4]

Chemical Pulldown Assay

This affinity purification method is used to identify and isolate proteins that interact with a specific ligand from a complex mixture, such as a cell lysate.

Objective: To confirm the engagement of this compound with endogenous NSD2 in a cellular context.

Methodology:

-

Lysate Preparation: Whole-cell lysates were prepared from KMS-11 cells.[2][5] Cells were lysed in a high-salt buffer (20 mM HEPES pH 7.5, 350 mM KCl, 1% Triton X-100 with protease inhibitors), passed through a 25-gauge needle, and incubated on ice.[5] The lysate was then cleared by centrifugation.[5]

-

Probe Immobilization: Streptavidin-coated magnetic beads (M270 Dynabeads) were washed and then incubated with 1 µM of the biotinylated probe, this compound, for 1 hour at 4°C to allow for binding.[5] Unbound probe was removed by washing.[5]

-

Affinity Purification: The cell lysate was pre-incubated with either DMSO (control), or a competitor compound (e.g., 20 µM UNC6934 or UNC7145) for 1 hour at 4°C.[2][5] The this compound-bound beads were then added to the pre-incubated lysates and incubated for another hour.[5]

-

Washing and Elution: The beads were washed multiple times with a low-salt wash buffer to remove non-specific binders.[5]

-

Detection: The enriched proteins were then analyzed by immunoblotting (Western blotting) to detect the presence of NSD2 isoforms (NSD2-short/MMSETI and NSD2-long/MMSETII).[1][2]

Visualizations

Molecular Interaction Pathway

The following diagram illustrates the mechanism by which UNC6934, the parent compound of this compound, interacts with the NSD2-PWWP1 domain and its functional consequence.

Caption: UNC6934 competitively binds to the aromatic cage of the NSD2-PWWP1 domain, displacing H3K36me2.

Experimental Workflow: Chemical Pulldown

The diagram below outlines the key steps in the chemical pulldown assay to validate the interaction of this compound with NSD2.

Caption: Workflow of the chemical pulldown assay to confirm this compound and NSD2 interaction.

References

- 1. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemoproteomic Analysis of an NSD2-PWWP1 Chemical Probe [zenodo.org]

UNC7096: A High-Affinity Chemical Probe for Interrogating NSD2-PWWP1 Domain Biology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of UNC7096, a biotinylated chemical probe designed to investigate the function of the NSD2 (Nuclear Receptor Binding SET Domain Protein 2) PWWP1 domain. This compound serves as a valuable tool for researchers in epigenetics and drug discovery, enabling the exploration of NSD2 biology and its role in disease, particularly in cancers characterized by NSD2 dysregulation. This document details the probe's mechanism of action, presents key quantitative data, outlines experimental protocols for its application, and visualizes its interactions and experimental workflows.

Introduction to this compound and its Target, NSD2

This compound is a potent and selective chemical probe that specifically targets the first PWWP domain (PWWP1) of NSD2.[1][2] NSD2, also known as WHSC1 or MMSET, is a histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2), a mark associated with active gene transcription.[3][4][5] Dysregulation of NSD2, often through translocation or overexpression, is implicated in various malignancies, including multiple myeloma.[4]

The NSD2 protein contains multiple functional domains, including a catalytic SET domain and several "reader" domains that recognize specific histone modifications. The PWWP1 domain is a crucial reader domain that binds to H3K36me2-marked nucleosomes, an interaction that stabilizes NSD2 on chromatin.[2][6] By targeting this interaction, this compound provides a powerful means to dissect the non-catalytic functions of NSD2 and its role in maintaining chromatin states.

This compound is a biotinylated derivative of UNC6934, another well-characterized antagonist of the NSD2-PWWP1 domain.[1][7] The biotin tag enables the use of this compound as an affinity reagent for pulldown experiments to identify and study proteins that interact with the NSD2-PWWP1 domain.[1][2]

Mechanism of Action

This compound functions by competitively binding to the aromatic cage within the NSD2-PWWP1 domain, a pocket that normally recognizes and binds to the dimethylated lysine 36 of histone H3.[1][2] By occupying this binding pocket, this compound effectively blocks the interaction between the NSD2-PWWP1 domain and its cognate histone mark, H3K36me2, on nucleosomes.[1][2] This disruption of the reader function of NSD2 leads to its delocalization from chromatin and subsequent accumulation in the nucleolus.[3] It is important to note that this compound, like its parent compound UNC6934, does not directly inhibit the catalytic methyltransferase activity of the NSD2 SET domain.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound and its parent compound, UNC6934, providing insights into their binding affinity, potency, and selectivity.

Table 1: Binding Affinity of this compound and Related Compounds to NSD2-PWWP1

| Compound | Assay Method | Kd (nM) | Reference |

| This compound | Surface Plasmon Resonance (SPR) | 46 | [1][7] |

| UNC6934 | Surface Plasmon Resonance (SPR) | 91 ± 8 | [4] |

| UNC6934 | Surface Plasmon Resonance (SPR) | 80 | [8] |

Table 2: In Vitro and Cellular Potency of UNC6934

| Compound | Assay | Target Interaction | IC50 (nM) | Cell Line | Reference |

| UNC6934 | AlphaScreen | NSD2-PWWP1 & H3K36me2 Nucleosome | 104 ± 13 | N/A | [9] |

| UNC6934 | NanoBRET | NSD2-PWWP1 & Histone H3 | 1090 | U2OS | [8] |

Table 3: Selectivity Profile of UNC6934

| Compound | Assay Method | Tested Against | Selectivity | Reference |

| UNC6934 | Differential Scanning Fluorimetry (DSF) | 15 other human PWWP domains | Selective for NSD2-PWWP1 | [4] |

| UNC6934 | Biochemical Assay | 33 methyltransferase domains | No inhibition | [4] |

| UNC6934 | Radioligand Binding Assay | Panel of 90 CNS receptors, channels, and transporters | Minimal off-target effects (Ki = 1.4 ± 0.8 µM for serotonin transporter) | [3][4] |

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound and related compounds are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol is adapted from descriptions of UNC6934 and this compound binding analysis.[10][11]

-

Objective: To determine the binding affinity (Kd) of this compound to the NSD2-PWWP1 domain.

-

Instrumentation: Biacore or similar SPR instrument.

-

Materials:

-

Recombinant human NSD2-PWWP1 domain

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

HBS-EP+ buffer (or similar)

-

This compound dissolved in DMSO and diluted in running buffer

-

-

Procedure:

-

Immobilization:

-

Activate the surface of a CM5 sensor chip flow cell with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject recombinant NSD2-PWWP1 protein over the activated surface until the desired immobilization level is reached (e.g., ~4000 RU).

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.

-

-

Binding Analysis:

-

Prepare a dilution series of this compound in running buffer containing a small percentage of DMSO (e.g., 0.5%) to match the sample solvent.

-

Perform single-cycle kinetics by injecting the different concentrations of this compound sequentially over the immobilized NSD2-PWWP1 surface and a reference flow cell.

-

Use a contact time of 60 seconds and a dissociation time of 120 seconds at a flow rate of 75 µL/min.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data.

-

Fit the resulting sensorgrams to a 1:1 kinetic binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

-

-

Chemiprecipitation (Pulldown) Assay

This protocol is a generalized procedure for using this compound to capture NSD2 and its interacting partners from cell lysates.

-

Objective: To isolate and identify proteins that bind to the NSD2-PWWP1 domain using this compound.

-

Materials:

-

KMS-11 or other relevant cell line

-

This compound

-

Streptavidin-coated magnetic beads

-

Lysis buffer (e.g., 20 mM HEPES pH 7.5, 350 mM KCl, 1% Triton X-100, with protease inhibitors)

-

Wash buffer (e.g., lysis buffer with lower salt concentration)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

-

Procedure:

-

Cell Lysate Preparation:

-

Harvest cells and wash twice with ice-cold PBS.

-

Lyse cells in high-salt lysis buffer on ice for 20-30 minutes.

-

Clear the lysate by centrifugation at high speed (e.g., 18,000 x g) for 20 minutes at 4°C.

-

Determine the protein concentration of the supernatant.

-

-

Bait Incubation:

-

Incubate a defined amount of cell lysate (e.g., 1-2 mg) with this compound at a suitable concentration for 1-2 hours at 4°C with gentle rotation.

-

For competition experiments, pre-incubate the lysate with a non-biotinylated competitor (e.g., UNC6934) before adding this compound.

-

-

Capture:

-

Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with wash buffer to remove non-specific binders.

-

-

Elution:

-

Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting for NSD2 or by mass spectrometry for proteomic identification of interacting partners.

-

-

Signaling Pathway and Biological Context

The primary role of the NSD2-PWWP1 domain is to anchor NSD2 to chromatin regions marked by H3K36me2. This localization is critical for NSD2's function in transcriptional regulation. By stabilizing NSD2 at specific genomic loci, the PWWP1-H3K36me2 interaction facilitates the catalytic activity of the SET domain on adjacent nucleosomes, potentially leading to the spreading of the H3K36me2 mark. This epigenetic mark is associated with actively transcribed genes and is involved in processes such as DNA repair and suppression of aberrant transcription initiation.

Disruption of the PWWP1-H3K36me2 interaction by this compound leads to the delocalization of NSD2 from chromatin to the nucleolus. This sequestration away from its sites of action on chromatin alters the epigenetic landscape and consequently affects the expression of NSD2 target genes. In cancer cells where NSD2 is overexpressed, this can lead to a reduction in oncogenic signaling. For example, NSD2 has been shown to be a downstream target of EZH2 and to regulate pathways involving PAK1, RRAS2, and TGFA.[7] By modulating NSD2 localization and function, this compound provides a tool to probe these downstream signaling consequences.

Conclusion

This compound is a valuable and specific chemical probe for the NSD2-PWWP1 domain. Its high affinity and biotin tag make it an excellent tool for affinity-based proteomics to identify NSD2-PWWP1 interactors and to study the consequences of disrupting NSD2's chromatin localization. The data and protocols presented in this guide are intended to facilitate the use of this compound in advancing our understanding of NSD2 biology and its role in human disease, ultimately aiding in the development of novel therapeutic strategies.

References

- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Probe UNC6934 | Chemical Probes Portal [chemicalprobes.org]

- 5. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 6. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Exploring the Biological Significance of NSD2-PWWP1 Domain Interactions Using UNC7096: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a crucial histone methyltransferase primarily responsible for the dimethylation of histone H3 at lysine 36 (H3K36me2). This epigenetic mark is predominantly associated with active gene transcription. NSD2 is a large, multi-domain protein, and its function is intricately regulated by the interplay of its various domains. Among these, the N-terminal PWWP1 domain plays a critical role in recognizing the H3K36me2 mark, thereby anchoring NSD2 to chromatin and facilitating its catalytic activity at specific genomic loci.

Dysregulation of NSD2 activity is implicated in several human cancers, most notably in multiple myeloma, where a t(4;14) translocation leads to its overexpression.[1] This has made NSD2 an attractive therapeutic target. UNC7096 is a potent and selective chemical probe designed to investigate the biological functions of the NSD2-PWWP1 domain. It is a biotinylated analog of UNC6934, a small molecule antagonist that competitively binds to the aromatic cage of the PWWP1 domain, thereby displacing it from its native H3K36me2 binding sites on chromatin.[2][3] This technical guide provides an in-depth exploration of the biological significance of the NSD2-PWWP1 interaction, with a focus on the utility of this compound as a research tool.

Quantitative Data Summary

This compound and its non-biotinylated counterpart, UNC6934, have been extensively characterized using various biophysical and cellular assays. The following tables summarize the key quantitative data regarding their interaction with the NSD2-PWWP1 domain.

| Compound | Assay Type | Parameter | Value | Reference |

| This compound | Surface Plasmon Resonance (SPR) | Kd | 46 nM | [3] |

| UNC6934 | Surface Plasmon Resonance (SPR) | Kd | 80 ± 18 nM | [4] |

| UNC6934 | Surface Plasmon Resonance (SPR) | Kd | 91 ± 8 nM | [2][3] |

| UNC6934 | AlphaScreen (NSD2-PWWP1 vs. H3K36me2 nucleosome) | IC50 | 104 ± 13 nM | [2][3][5] |

| UNC6934 | NanoBRET (NSD2-PWWP1 vs. Histone H3.3 in U2OS cells) | EC50 | 1.23 ± 0.25 µM | [5][6] |

| UNC6934 | NanoBRET (NSD2-PWWP1 vs. H3K36me2 nucleosomes in U2OS cells) | IC50 | 1.09 ± 0.23 µM | [4] |

Signaling Pathways and Experimental Workflows

The interaction of the NSD2-PWWP1 domain with chromatin has significant downstream consequences on cellular signaling and function. This compound, by disrupting this interaction, serves as a valuable tool to dissect these pathways.

NSD2-PWWP1 Interaction and Inhibition by this compound

The PWWP1 domain of NSD2 recognizes and binds to H3K36me2 on nucleosomes, which is a product of its own catalytic SET domain activity. This creates a positive feedback loop that helps to maintain and propagate this epigenetic mark. This compound competes with H3K36me2 for binding to the aromatic cage of the PWWP1 domain, thus disrupting this interaction and delocalizing NSD2 from chromatin.

Experimental Workflow for Affinity Pulldown using this compound

The biotin moiety on this compound makes it an ideal tool for affinity pulldown experiments to identify proteins that interact with the NSD2-PWWP1 domain in a cellular context.

NSD2 and the NF-κB Signaling Pathway

NSD2 has been shown to act as a coactivator of the NF-κB signaling pathway.[7] It can directly interact with the p65 subunit of NF-κB and enhance the transcription of NF-κB target genes, which are involved in inflammation, cell survival, and proliferation.[7][8] By displacing NSD2 from chromatin, this compound can be used to investigate the role of the PWWP1 domain in mediating these effects.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are outlines of key experimental protocols used to characterize the NSD2-PWWP1 interaction and the effects of this compound.

Surface Plasmon Resonance (SPR)

SPR is used to measure the binding kinetics and affinity (Kd) between the NSD2-PWWP1 domain and this compound in real-time.

Protocol Outline:

-

Immobilization:

-

Recombinantly express and purify the NSD2-PWWP1 domain.

-

Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize the NSD2-PWWP1 protein onto the chip surface via amine coupling to a target density (e.g., ~4000 response units).[9]

-

Deactivate excess reactive groups with ethanolamine.

-

-

Binding Analysis:

-

Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP with 0.5% DMSO).[9]

-

Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate (e.g., 75 µL/min).[9]

-

Monitor the association and dissociation phases in real-time by detecting changes in the refractive index.

-

Regenerate the sensor surface between injections if necessary.

-

-

Data Analysis:

-

Subtract the reference surface signal from the active surface signal.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based proximity assay used to measure the inhibition of the NSD2-PWWP1 interaction with H3K36me2-containing nucleosomes by UNC6934.

Protocol Outline:

-

Reagent Preparation:

-

Use biotinylated H3K36me2-containing designer nucleosomes (dNucs) as the substrate.

-

Use His-tagged recombinant NSD2-PWWP1 protein.

-

Use Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads.

-

-

Assay Procedure:

-

In a 384-well plate, add the His-tagged NSD2-PWWP1 protein and the biotinylated H3K36me2 dNucs.

-

Add varying concentrations of UNC6934 or DMSO vehicle control.

-

Incubate to allow for binding and inhibition to occur.

-

Add the Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads.

-

Incubate in the dark to allow for bead-protein complex formation.

-

-

Detection and Analysis:

-

Excite the Donor beads at 680 nm.

-

Measure the luminescent signal at 520-620 nm. In the absence of an inhibitor, the interaction between NSD2-PWWP1 and the nucleosome brings the Donor and Acceptor beads into proximity, generating a signal.

-

Plot the signal intensity against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

-

NanoBRET (Bioluminescence Resonance Energy Transfer) Cellular Assay

NanoBRET is a proximity-based assay used to measure the target engagement of UNC6934 with the NSD2-PWWP1 domain in living cells.

Protocol Outline:

-

Cell Preparation and Transfection:

-

Co-transfect U2OS cells with two plasmids: one encoding for NSD2-PWWP1 fused to NanoLuc luciferase (the donor) and another for Histone H3.3 fused to HaloTag (the acceptor).[6]

-

Plate the transfected cells in a 96-well plate.

-

-

Assay Procedure:

-

Add the HaloTag NanoBRET 618 ligand to the cells and incubate to allow for labeling of the HaloTag-H3.3 fusion protein.

-

Add varying concentrations of UNC6934 or DMSO vehicle control.

-

Add the Nano-Glo substrate to measure NanoLuc luciferase activity.

-

-

Detection and Analysis:

-

Measure the luminescence at two wavelengths: one for the donor (e.g., 450 nm) and one for the acceptor (e.g., 610 nm).

-

Calculate the NanoBRET ratio (acceptor emission / donor emission).

-

UNC6934 will disrupt the interaction between NSD2-PWWP1-NanoLuc and HaloTag-H3.3, leading to a decrease in the BRET signal.

-

Plot the BRET ratio against the inhibitor concentration to determine the cellular EC50 value.[5][6]

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq can be used to map the genome-wide localization of NSD2 and the distribution of the H3K36me2 mark, and to assess how this is altered by UNC6934 treatment.

Protocol Outline:

-

Cell Treatment and Crosslinking:

-

Treat multiple myeloma cells (e.g., KMS11) with UNC6934 or DMSO.

-

Crosslink proteins to DNA using formaldehyde.

-

Quench the crosslinking reaction with glycine.

-

-

Chromatin Preparation:

-

Lyse the cells and isolate the nuclei.

-

Sonify the chromatin to shear the DNA into fragments of 200-500 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for NSD2 or H3K36me2.

-

Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specific binding.

-

-

Elution and DNA Purification:

-

Elute the complexes from the beads and reverse the crosslinks by heating.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Perform peak calling to identify regions of enrichment for NSD2 or H3K36me2.

-

Compare the peak distributions between UNC6934-treated and control samples to identify changes in NSD2 localization and H3K36me2 patterns.

-

Conclusion

This compound and its non-biotinylated counterpart UNC6934 are invaluable chemical tools for elucidating the biological roles of the NSD2-PWWP1 domain. By competitively inhibiting the interaction of this "reader" domain with its cognate histone mark, these probes allow for the detailed investigation of NSD2's recruitment to chromatin, its impact on gene expression, and its involvement in critical signaling pathways such as NF-κB. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to utilize these probes effectively in their studies, ultimately contributing to a deeper understanding of NSD2 biology and its therapeutic potential in cancer and other diseases.

References

- 1. oncotarget.com [oncotarget.com]

- 2. selleckchem.com [selleckchem.com]

- 3. biorxiv.org [biorxiv.org]

- 4. eubopen.org [eubopen.org]

- 5. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 6. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. faculty.washington.edu [faculty.washington.edu]

The Discovery and Development of UNC7096: A Technical Guide for Epigenetic Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

UNC7096 is a potent and selective biotinylated affinity reagent designed to target the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), a histone methyltransferase implicated in various cancers. By specifically binding to the NSD2-PWWP1 domain, this compound serves as a valuable tool for researchers to investigate the biological functions of this domain, identify its interacting partners, and explore its role in chromatin biology and disease. This technical guide provides a comprehensive overview of the discovery, development, and characterization of this compound, including its mechanism of action, quantitative binding data, and detailed experimental protocols.

Discovery and Rationale

The development of this compound stemmed from the discovery of its precursor, UNC6934, a potent and selective antagonist of the NSD2-PWWP1 domain. The rationale was to create a chemical probe that could be used for affinity-based applications, such as pull-down assays, to identify and validate the cellular targets of this class of compounds. This compound was synthesized by modifying the UNC6934 scaffold, replacing a pyrimidine ring with a phenyl ring and incorporating a biotin moiety at the para position.[1] This modification allows for the high-affinity capture of this compound-bound proteins using streptavidin-coated beads.

Mechanism of Action

This compound exerts its effect by directly binding to the NSD2-PWWP1 domain, a reader domain that recognizes and binds to histone H3 dimethylated at lysine 36 (H3K36me2).[1] By occupying the methyl-lysine binding pocket of the PWWP1 domain, this compound competitively inhibits the interaction between NSD2 and H3K36me2-modified nucleosomes.[1] This disruption of NSD2's chromatin localization can lead to changes in gene expression and other downstream cellular events. The biotin tag on this compound does not interfere with its binding to the NSD2-PWWP1 domain and enables its use as a capture reagent in various affinity-based assays.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its precursor, UNC6934.

| Compound | Assay Type | Target | Parameter | Value | Reference |

| This compound | Surface Plasmon Resonance (SPR) | NSD2-PWWP1 | Kd | 46 nM | [2] |

| UNC6934 | Surface Plasmon Resonance (SPR) | NSD2-PWWP1 | Kd | 80 - 91 nM | [3] |

| UNC6934 | NanoBRET Cellular Assay | NSD2-PWWP1 / H3.3 | IC50 | 1.09 µM |

Experimental Protocols

Detailed methodologies for the key experiments used in the characterization of this compound and UNC6934 are provided below.

Surface Plasmon Resonance (SPR) Binding Assay

Objective: To determine the binding affinity (Kd) of this compound to the NSD2-PWWP1 domain.

Materials:

-

Biacore T200 instrument

-

CM5 sensor chip

-

Streptavidin

-

Biotinylated NSD2-PWWP1 protein

-

HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

This compound dissolved in DMSO and diluted in HBS-EP+ buffer

Procedure:

-

Immobilize streptavidin on a CM5 sensor chip flow cell according to the manufacturer's protocol.

-

Capture biotinylated NSD2-PWWP1 protein onto the streptavidin-coated surface to a level of approximately 1500 response units (RUs). Use a reference flow cell with immobilized streptavidin but no protein for background subtraction.

-

Prepare a serial dilution of this compound in HBS-EP+ buffer containing a final DMSO concentration of 1%.

-

Inject the this compound dilutions over the NSD2-PWWP1 and reference flow cells at a flow rate of 30 µL/min for a specified association time (e.g., 120 seconds), followed by a dissociation phase with HBS-EP+ buffer (e.g., 300 seconds).

-

Regenerate the sensor surface between cycles using a short pulse of a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.0) if necessary.

-

Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Biotin Pull-Down Assay

Objective: To confirm the binding of this compound to endogenous NSD2 in a cellular context.

Materials:

-

KMS-11 multiple myeloma cells

-

Lysis buffer (e.g., 20 mM HEPES pH 7.5, 350 mM KCl, 1% Triton X-100, supplemented with protease inhibitors)

-

Streptavidin-coated magnetic beads (e.g., Dynabeads M-280 Streptavidin)

-

This compound

-

UNC6934 (for competition)

-

DMSO (vehicle control)

-

Wash buffer (e.g., 10 mM Tris-HCl pH 7.9, 100 mM NaCl, 0.1% NP-40)

-

SDS-PAGE and Western blotting reagents

-

Anti-NSD2 antibody

Procedure:

-

Culture KMS-11 cells to the desired density and harvest.

-

Lyse the cells in lysis buffer on ice for 20 minutes, followed by centrifugation to clear the lysate.

-

Pre-clear the cell lysate by incubating with streptavidin beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with this compound (e.g., 1 µM final concentration) for 1 hour at 4°C with gentle rotation.

-

In parallel, set up competition experiments by pre-incubating the lysate with an excess of UNC6934 (e.g., 20 µM) or DMSO for 1 hour before adding this compound.

-

Add streptavidin-coated magnetic beads to each lysate and incubate for another 1-2 hours at 4°C to capture the biotinylated this compound and its bound proteins.

-

Wash the beads three to five times with wash buffer to remove non-specific binders.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using an anti-NSD2 antibody to detect the presence of pulled-down NSD2.

Visualizations

Logical Workflow for this compound Development

References

Methodological & Application

Application of UNC7096 in identifying novel NSD2-PWWP1 interacting partners.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase crucial for chromatin regulation. Its dysregulation is implicated in various cancers, including multiple myeloma. The N-terminal PWWP domain of NSD2 (NSD2-PWWP1) is a "reader" domain that specifically recognizes dimethylated lysine 36 on histone H3 (H3K36me2), anchoring NSD2 to chromatin.[1][2][3][4][5] Understanding the protein-protein interactions mediated by this domain is critical for elucidating NSD2 function and developing targeted therapies. UNC7096 is a potent and selective biotinylated chemical probe designed to facilitate the identification of NSD2-PWWP1 interacting partners.[6][7][8]

This compound is a derivative of the selective NSD2-PWWP1 inhibitor, UNC6934.[6][7] The biotin tag enables the efficient capture of the NSD2-PWWP1 domain and its associated protein complexes from cell lysates using affinity purification techniques.[6][7] Subsequent analysis by mass spectrometry (AP-MS) allows for the identification of both known and novel interacting proteins.[1][9][10] This approach provides a powerful tool for exploring the NSD2-PWWP1 interactome and discovering new avenues for therapeutic intervention.

Principle of the Method

The application of this compound for identifying NSD2-PWWP1 interacting partners is based on an affinity purification-mass spectrometry (AP-MS) workflow. This compound binds with high affinity to the aromatic cage of the NSD2-PWWP1 domain, mimicking the binding of its natural ligand, H3K36me2.[6][7] The biotin moiety on this compound allows for the capture of the this compound-NSD2-PWWP1 complex and its interacting partners using streptavidin-coated beads. These captured proteins are then eluted and identified by mass spectrometry. To distinguish specific interactors from non-specific binders, a competition experiment is often performed using the non-biotinylated parent compound, UNC6934, to displace specific binders from this compound.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound and its parent compound, UNC6934, which are crucial for designing and interpreting experiments.

| Compound | Target Domain | Binding Affinity (Kd) | IC50 (vs. H3K36me2-nucleosome interaction) |

| This compound | NSD2-PWWP1 | 46 nM[6][7][8] | Not Applicable |

| UNC6934 | NSD2-PWWP1 | 91 ± 8 nM[1][3][8] | 104 ± 13 nM[1][3] |

Experimental Protocols

Protocol 1: Affinity Purification of NSD2-PWWP1 and Interacting Partners using this compound

This protocol outlines the steps for using this compound to capture NSD2-PWWP1 and its associated proteins from whole-cell lysates.

Materials:

-

KMS-11 (or other relevant) cells

-

This compound (biotinylated affinity reagent)

-

UNC6934 (non-biotinylated competitor)

-

High-salt lysis buffer (e.g., 20 mM HEPES pH 7.5, 350 mM KCl, 1% Triton X-100)[10]

-

Protease inhibitor cocktail

-

Streptavidin-coated magnetic beads

-

Wash buffer (e.g., lysis buffer with lower salt concentration)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Lysis:

-

Harvest cells and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in high-salt lysis buffer supplemented with a protease inhibitor cocktail.[10]

-

Lyse the cells by passing the suspension through a 25-gauge needle five times, followed by incubation on ice for 20 minutes.[10]

-

Clarify the lysate by centrifugation at 18,000 x g for 20 minutes at 4°C.[10]

-

Collect the supernatant (whole-cell lysate) and determine the protein concentration.

-

-

Affinity Purification (Pulldown):

-

For each pulldown, pre-incubate a sufficient amount of whole-cell lysate with either this compound (e.g., 1-5 µM) or a vehicle control (e.g., DMSO) for 1-2 hours at 4°C with gentle rotation.

-

For competition experiments, pre-incubate the lysate with an excess of UNC6934 (e.g., 20 µM) for 1 hour before adding this compound.[3]

-

Equilibrate streptavidin-coated magnetic beads by washing them three times with lysis buffer.

-

Add the equilibrated beads to the lysate and incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the biotinylated this compound complexes.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads extensively (e.g., 3-5 times) with wash buffer to remove non-specific binders.

-

-

Elution:

-

Elute the captured proteins from the beads by resuspending them in 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Pellet the beads and collect the supernatant containing the eluted proteins.

-

-

Analysis:

-

The eluted proteins can be analyzed by Western blotting to confirm the pulldown of NSD2.[3]

-

For the identification of interacting partners, proceed to Protocol 2.

-

Protocol 2: Sample Preparation for Mass Spectrometry Analysis

This protocol describes the preparation of eluted proteins for identification by liquid chromatography-mass spectrometry (LC-MS/MS).

Procedure:

-

Protein Gel Electrophoresis:

-

Run the eluted protein samples on a 1D SDS-PAGE gel.

-

Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie brilliant blue).

-

-

In-Gel Digestion:

-

Excise the entire protein lane or specific bands of interest from the gel.

-

Destain the gel slices.

-

Reduce the proteins with dithiothreitol (DTT) and then alkylate with iodoacetamide.

-

Digest the proteins overnight with a suitable protease, such as trypsin.

-

-

Peptide Extraction and Cleanup:

-

Extract the digested peptides from the gel slices using a series of acetonitrile and formic acid washes.

-

Pool the extracts and dry them in a vacuum centrifuge.

-

Desalt and concentrate the peptides using a C18 StageTip or equivalent.

-

-

LC-MS/MS Analysis:

-

Reconstitute the cleaned peptides in a suitable buffer for mass spectrometry.

-

Analyze the peptides by LC-MS/MS using an appropriate instrument and data acquisition method.

-

-

Data Analysis:

-

Process the raw MS/MS data using a search engine (e.g., MaxQuant) against a human protein database.[10]

-

Perform label-free quantification to identify proteins that are significantly enriched in the this compound pulldown compared to the control and competition samples.[1][10] Proteins significantly depleted in the presence of the UNC6934 competitor are considered high-confidence interactors.[1]

-

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for identifying NSD2-PWWP1 interacting partners using this compound.

Caption: Workflow for this compound-mediated affinity purification-mass spectrometry.

NSD2-PWWP1 Interaction Pathway

This diagram illustrates the principle of this compound in the context of NSD2-PWWP1's natural interaction.

Caption: this compound competitively binds NSD2-PWWP1, enabling pulldown of interactors.

References

- 1. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

Application Notes and Protocols for UNC7096-Based Affinity Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC7096 is a potent and selective biotinylated chemical probe designed to target the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1. NSD2 is a histone methyltransferase that plays a critical role in chromatin regulation and is frequently implicated in cancer, particularly multiple myeloma. This compound functions by occupying the methyl-lysine binding pocket of the NSD2-PWWP1 domain, thereby blocking its interaction with histone H3 lysine 36 dimethylation (H3K36me2).[1] This specific interaction allows for the use of this compound as a high-affinity bait in affinity purification experiments coupled with mass spectrometry (AP-MS) to identify proteins that associate with the NSD2-PWWP1 domain in a cellular context.

These application notes provide a detailed, step-by-step guide for utilizing this compound to perform affinity purification of the NSD2-PWWP1 interactome from cell lysates, followed by identification of the captured proteins by mass spectrometry.

Data Presentation

Table 1: this compound Probe Characteristics

| Property | Value | Reference |

| Target | NSD2-PWWP1 Domain | [1] |

| Binding Affinity (Kd) | 91 ± 8 nM | [2] |

| Mechanism of Action | Blocks NSD2-PWWP1 interaction with H3K36me2 | [1] |

| Affinity Tag | Biotin | [3] |

Table 2: Summary of a Representative Chemoproteomic Experiment

| Parameter | Description | Reference |

| Cell Line | KMS-11 (Multiple Myeloma) | [3] |

| Lysis Buffer | 20 mM HEPES pH 7.5, 350 mM KCl, 1% Triton X-100, Protease Inhibitor Cocktail | [3] |

| Affinity Resin | Streptavidin-coupled beads | [4] |

| Elution Method | On-bead tryptic digestion | [2] |

| Mass Spectrometry Platform | Thermo Q-Exactive | [5] |

| Data Analysis Software | MaxQuant | [3] |

Experimental Protocols

Protocol 1: this compound-Based Affinity Purification from Cell Lysate

This protocol outlines the steps for capturing the NSD2-PWWP1 protein complex from cell lysates using this compound and streptavidin-conjugated magnetic beads.

Materials:

-

This compound chemical probe

-

Streptavidin-conjugated magnetic beads

-

Cell line of interest (e.g., KMS-11)

-

Lysis Buffer: 20 mM HEPES pH 7.5, 350 mM KCl, 1% Triton X-100, 1x Protease Inhibitor Cocktail

-

Wash Buffer 1: 20 mM HEPES pH 7.5, 350 mM KCl, 0.1% Triton X-100

-

Wash Buffer 2: 20 mM HEPES pH 7.5, 150 mM KCl, 0.1% Triton X-100

-

50 mM Ammonium Bicarbonate (Ambic) in mass spectrometry-grade water

-

Magnetic rack

-

End-over-end rotator

Procedure:

-

Cell Lysis:

-

Harvest cultured cells and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Incubate on ice for 20 minutes, with vortexing every 5 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate) and determine the protein concentration using a standard protein assay (e.g., BCA).

-

-

Bead Preparation and Probe Immobilization:

-

Resuspend the streptavidin magnetic beads and transfer the desired amount to a fresh tube.

-

Place the tube on a magnetic rack to pellet the beads, and carefully remove the storage buffer.

-

Wash the beads three times with Lysis Buffer.

-

Resuspend the washed beads in Lysis Buffer.

-

Add this compound to the bead slurry to a final concentration of 1-5 µM.

-

Incubate for 1 hour at 4°C with end-over-end rotation to immobilize the probe.

-

-

Affinity Capture:

-

After probe immobilization, pellet the beads using the magnetic rack and remove the supernatant.

-

Wash the beads twice with Lysis Buffer to remove unbound probe.

-

Add the clarified cell lysate (e.g., 1-5 mg of total protein) to the beads.

-

Incubate for 2-4 hours at 4°C with end-over-end rotation.

-

-

Washing:

-

Pellet the beads on the magnetic rack and remove the lysate (can be saved for analysis of unbound proteins).

-

Wash the beads three times with Wash Buffer 1.

-

Wash the beads two times with Wash Buffer 2.

-

Wash the beads twice with 50 mM Ambic to remove detergents.

-

Protocol 2: On-Bead Tryptic Digestion for Mass Spectrometry

This protocol describes the elution of captured proteins by direct digestion on the beads, a method that minimizes sample loss and contamination from the affinity matrix.

Materials:

-

Beads with captured protein complexes from Protocol 1

-

100 mM DTT in 50 mM Ambic

-

550 mM Iodoacetamide (IAA) in 50 mM Ambic (prepare fresh and protect from light)

-

Mass spectrometry-grade Trypsin

-

50 mM Ammonium Bicarbonate (Ambic)

-

Formic Acid

-

C18 desalting spin tips

Procedure:

-

Reduction and Alkylation:

-

After the final Ambic wash in Protocol 1, remove the supernatant.

-

Resuspend the beads in 50 µL of 50 mM Ambic.

-

Add DTT to a final concentration of 10 mM.

-

Incubate at 56°C for 30 minutes with shaking.

-

Cool the sample to room temperature.

-